Product packaging for Isonicotinamidine(Cat. No.:CAS No. 33278-46-5)

Isonicotinamidine

Cat. No.: B1297283
CAS No.: 33278-46-5
M. Wt: 121.14 g/mol
InChI Key: BIJRUEBMNUUNIJ-UHFFFAOYSA-N
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Description

Significance and Scope of Isonicotinamidine Studies

The significance of this compound in chemical research lies primarily in its role as a key intermediate for the synthesis of a wide array of more complex molecules, many of which exhibit valuable pharmacological properties. The presence of both a pyridine (B92270) ring and an amidine functional group provides multiple reactive sites, allowing for its incorporation into various molecular frameworks.

Research has demonstrated that this compound is a crucial precursor for the synthesis of pharmacologically active compounds. For instance, it is utilized in the creation of piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives, classes of compounds that have attracted considerable interest in drug discovery. iucr.org Furthermore, this compound serves as a foundational element in the development of Hedgehog pathway inhibitors, which are being investigated for their potential in cancer therapy. beilstein-journals.org

The scope of this compound studies also extends to its potential as an enzyme inhibitor. Preliminary research suggests that this compound may exhibit inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in the regulation of gene expression. The inhibition of HDACs is a promising strategy in the development of treatments for cancer and neurodegenerative diseases.

Beyond its role in medicinal chemistry, this compound is a valuable building block for the synthesis of various heterocyclic compounds, such as pyrimidines and oxadiazoles. beilstein-journals.orgrsc.org These heterocyclic cores are prevalent in many biologically active molecules and functional materials.

A summary of bioactive compound classes synthesized using this compound is presented below:

Bioactive Compound ClassTherapeutic Potential/Area of Study
Piperidinyl-pyrimidine derivativesDrug Discovery
Tetrahydropyridinyl-pyrimidine derivativesDrug Discovery
Hedgehog Pathway InhibitorsCancer Therapy
Histone Deacetylase (HDAC) InhibitorsCancer, Neurodegenerative Diseases
Pyrimidine derivativesGeneral Medicinal Chemistry
Oxadiazole derivativesGeneral Medicinal Chemistry

Historical Trajectories in this compound Research Development

The development of synthetic methodologies for this compound itself has been a key enabler of its widespread use. Common synthetic routes start from readily available precursors such as isonicotinonitrile or derivatives of isonicotinic acid. beilstein-journals.orgontosight.ai The choice of synthetic pathway can influence the yield and purity of the final product.

The historical trajectory of this compound research is closely intertwined with the broader advancements in medicinal chemistry and the increasing demand for novel heterocyclic scaffolds. Its emergence as a go-to building block reflects a strategic shift towards the use of versatile and functionalized intermediates to accelerate the drug discovery process. The ability to readily construct complex molecular architectures from this compound has solidified its importance in the synthetic chemist's toolbox.

Key methods for the synthesis of this compound are summarized in the following table:

Starting MaterialKey Reagents/ConditionsReference
IsonicotinonitrileMethanol (B129727) (MeOH), Sodium Methoxide (NaOMe), Ammonium (B1175870) Chloride (NH4Cl) beilstein-journals.org
Isonicotinic acid derivativesCondensing agents, o-hydroxyaniline ontosight.ai
2-Cyclopentyl-6-methoxy-isonicotinic acid methyl esterAmmonia (B1221849) in methanol allfordrugs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3 B1297283 Isonicotinamidine CAS No. 33278-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-6(8)5-1-3-9-4-2-5/h1-4H,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJRUEBMNUUNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328297
Record name ISONICOTINAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33278-46-5
Record name ISONICOTINAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Isonicotinamidine and Its Derivatives

Established Synthetic Routes to the Isonicotinamidine Core Structure

The foundational this compound core can be constructed through several reliable and well-documented synthetic pathways. The most prominent among these is the Pinner reaction, a classic method for converting nitriles into amidines. mdpi.comnih.gov This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imidate salt (a Pinner salt), which is then treated with ammonia (B1221849) to yield the final amidine.

A common starting material for this compound synthesis is isonicotinonitrile, also known as 4-cyanopyridine. beilstein-journals.orgmdpi.com One established procedure involves reacting isonicotinonitrile with an alcohol like methanol (B129727) in the presence of a catalyst such as sodium methoxide, followed by treatment with ammonium (B1175870) chloride to form this compound hydrochloride. sciforum.net An alternative route begins with the formation of an imidate ester, such as ethyl isonicotinimidate, which is subsequently reacted with ammonium chloride in ethanol. nih.gov This reaction is typically heated to reflux to drive the conversion to the desired this compound hydrochloride salt. nih.gov

These fundamental methods provide a robust basis for accessing the core this compound structure, as detailed in the table below.

Starting MaterialKey ReagentsIntermediateProductCitation(s)
Isonicotinonitrile1. Alcohol (e.g., Ethanol), HCl (gas) 2. AmmoniaImino ester salt (Pinner salt)This compound mdpi.com
Isonicotinonitrile1. Methanol, Sodium Methoxide 2. Ammonium ChlorideNot isolatedThis compound Hydrochloride sciforum.net
Ethyl IsonicotinimidateAmmonium Chloride, EthanolNot applicableThis compound Hydrochloride nih.gov

Advanced Approaches for this compound Derivative Synthesis

Building upon the core structure, the synthesis of this compound derivatives often requires more advanced strategies to introduce diversity and complexity. These approaches leverage modern catalytic systems, multicomponent reactions, and automated technologies.

Catalysis is central to the efficient synthesis of complex this compound derivatives. Transition-metal catalysis, in particular, offers powerful tools for forming key carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Buchwald-Hartwig couplings are instrumental in synthesizing complex precursors. For instance, Suzuki coupling can be used to link a pyridine (B92270) ring with another aryl group, which can then be elaborated into an this compound derivative. sciforum.netnih.gov

Copper-Catalyzed Amidation: Copper salts can effectively catalyze the oxidative coupling of nitriles and amines to produce N-substituted amidines. sciforum.netmdpi.com This method provides a direct route to derivatives functionalized on the amidine nitrogen.

Lewis Acid-Promoted Pinner Reaction: While traditionally using strong Brønsted acids like gaseous HCl, the Pinner reaction can be promoted by Lewis acids such as aluminum tribromide or trimethylsilyl (B98337) triflate. nih.gov These conditions can offer milder alternatives, potentially improving tolerance for sensitive functional groups. nih.govnih.gov

Palladium-Catalyzed Isocyanide Insertion: A palladium catalyst can facilitate the insertion of an isocyanide into an aryl halide, which, upon reaction with an amine nucleophile, forms an N-substituted amidine. nih.gov

Catalytic StrategyCatalyst ExampleReaction TypeApplicationCitation(s)
Cross-CouplingPd(OAc)₂, PPh₃Suzuki CouplingSynthesis of biaryl aldehyde precursors sciforum.net
AmidationCuCl, 2,2'-bipyridineOxidative CouplingDirect synthesis of N-substituted amidines from nitriles and amines sciforum.netmdpi.com
Pinner ReactionAluminum Tribromide (AlBr₃)Lewis Acid CatalysisFormation of imidate esters under milder conditions nih.gov
Isocyanide InsertionPdCl₂, dppfAminoimidoylationSynthesis of N-substituted amidines from aryl halides nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov These reactions are ideal for rapidly generating libraries of diverse analogues.

Ugi and Passerini Reactions: These are powerful isocyanide-based MCRs. The four-component Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.govrsc.org The three-component Passerini reaction yields α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide. beilstein-journals.org By carefully selecting starting materials that contain a pyridine nucleus, these reactions can be adapted to create complex this compound-like scaffolds.

Gröbcke-Blackburn-Bienaymé Reaction: This three-component reaction between an aldehyde, an isocyanide, and an α-aminoazine (like 2-aminopyridine) is used to synthesize fused nitrogen-containing heterocycles, which can be analogous to complex this compound derivatives. tcichemicals.comnih.gov

Iodine-Catalyzed Amidine Synthesis: A three-component coupling of an isocyanide, an aldehyde, and an amine, catalyzed by molecular iodine, can efficiently produce α-amino amidines. beilstein-journals.org This method offers a clean and high-yielding pathway to substituted amidines under mild conditions. beilstein-journals.org

To accelerate the drug discovery process, synthetic chemistry has embraced automation and miniaturization. scielo.broctant.bio

Continuous Flow Chemistry: In flow systems, reagents are continuously pumped through a network of tubes and reactors. mdpi.comscielo.br This technology offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scaling up production. americanpharmaceuticalreview.comnih.gov While specific applications to this compound are not widely documented, the principles are directly applicable to its synthesis, particularly for optimizing exothermic or hazardous steps like those in the Pinner reaction.

High-Throughput Synthesis: This approach involves the parallel synthesis of large numbers of compounds, often in microplate formats (e.g., 96- or 1536-well plates). octant.biochemrxiv.org Robotic liquid handlers and automated systems enable the rapid generation of extensive compound libraries for screening. octant.bio For example, a high-throughput sequence of C-H isocyanation followed by amine coupling has been used to create large urea (B33335) libraries. nih.gov Similarly, the Gröbcke-Blackburn-Bienaymé MCR has been successfully implemented in a 1536-well format for on-the-fly synthesis and screening. nih.gov These platforms are well-suited for producing diverse libraries of this compound analogues by systematically varying the building blocks in the synthetic sequence.

Multicomponent Reaction Methodologies for this compound Analogues

Optimization of Synthetic Pathways for this compound Analogues

Refining synthetic routes to improve yield, purity, and efficiency is a critical aspect of chemical development. For this compound analogues, optimization efforts often focus on the conditions of both the core-forming and derivatization reactions.

A key area for optimization is the Pinner reaction. The reaction is sensitive to temperature, and careful control is necessary to prevent the thermal degradation of the imidate intermediate into undesired by-products. acs.org The stoichiometry of reagents, particularly the amount of water used during the hydrolysis step of the Pinner salt, can significantly impact both yield and product quality. acs.org Milder protocols have been developed to circumvent the use of hazardous gaseous hydrogen chloride, for example, by generating HCl in situ from trimethylsilyl chloride and ethanol. nih.gov Furthermore, monitoring the reaction progress, for instance through conductometric determination to pinpoint the completion of hydrogen chloride saturation, allows for precise control and prevention of over-reaction.

In catalytic reactions, such as the Suzuki coupling used to prepare precursors, systematic optimization of parameters is crucial. This can involve screening different catalysts, ligands, bases, and solvents to find the combination that maximizes yield and minimizes reaction time. sciforum.net For example, switching from one palladium catalyst to another or changing the base from sodium carbonate to potassium phosphate (B84403) can have a profound effect on the outcome of the reaction. sciforum.net

Mechanistic Investigations of Isonicotinamidine Chemical Reactivity

Elucidation of Reaction Mechanisms involving Isonicotinamidine

The elucidation of reaction mechanisms provides a step-by-step description of how reactants are converted into products, involving the characterization of all intermediates and transition states. scispace.com For this compound, mechanistic studies often focus on its participation in cyclization and functional group transformation reactions.

A key example is the copper-catalyzed cascade annulation of amidines, including this compound, with methylarenes to synthesize 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com A plausible mechanism for this transformation has been proposed, initiating with the generation of an acyl radical from the methylarene via oxidation. The amidine then reacts with this radical in a radical addition process. This is followed by a single-electron-oxidation and subsequent proton loss to form a key intermediate, which undergoes enol isomerization. This intermediate coordinates with the copper catalyst, and a final reductive elimination step affords the desired 1,2,4-oxadiazole (B8745197) product. mdpi.com The involvement of a radical pathway was supported by experiments showing that the reaction is inhibited by radical scavengers. mdpi.com

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that exist between elementary reaction steps. nih.gov Their detection and characterization are fundamental to confirming a proposed mechanism. Due to their often high reactivity and low concentration, advanced analytical techniques are required. nih.govrsc.org

Electrospray ionization-mass spectrometry (ESI-MS) is a particularly powerful tool for this purpose, as it can detect charged or easily ionizable intermediates directly from a reaction mixture with high sensitivity. nih.govmdpi.com This is especially relevant for catalytic reactions where metal-containing intermediates may be present. nih.gov Further structural information can be obtained by coupling mass spectrometry with techniques like ion mobility spectrometry, which separates ions based on their shape, and ion spectroscopy, which provides vibrational (structural) data on mass-selected ions. rsc.orgeuropa.eu

In the context of the copper-catalyzed synthesis of 1,2,4-oxadiazoles from this compound, several intermediates are proposed. mdpi.com While their definitive isolation may be challenging, their existence can be probed using the methods described above.

Proposed Intermediate Type Description Potential Characterization Method
Radical AdductFormed from the addition of an acyl radical to the this compound.Electron Spin Resonance (ESR) Spectroscopy, Chemical Trapping
Oxidized IntermediateGenerated after a single-electron-oxidation of the radical adduct.ESI-MS to detect the corresponding cation.
Copper-Coordinated ComplexThe penultimate intermediate where the molecule is coordinated to the Cu catalyst before reductive elimination.ESI-MS to identify copper-containing species; X-ray Absorption Spectroscopy (XAS) for oxidation state and coordination environment of copper in situ.
This table illustrates the types of intermediates proposed in reactions involving this compound and the standard techniques for their identification.

Computational and Experimental Analysis of Transition States

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point between reactants and intermediates. stanford.edu Its transient and unstable nature makes direct observation difficult, necessitating a combination of computational modeling and specialized experimental techniques for its analysis. ias.ac.in

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for studying transition states. nih.gov DFT calculations allow for the mapping of the potential energy surface of a reaction, enabling the location of transition state structures and the calculation of their energies (activation barriers). scispace.comarxiv.org This theoretical approach can be used to compare different possible mechanistic pathways and identify the most energetically favorable one. For a reaction involving this compound, DFT could be used to model the energetics of the proposed radical addition, oxidation, and cyclization steps. researchgate.net

Experimental methods provide data that can corroborate computational models. Kinetic Isotope Effect (KIE) studies, for instance, involve replacing an atom at a specific position with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. ias.ac.in A significant change in rate implies that the bond to that atom is being broken or formed in the rate-determining step, providing crucial information about the transition state's structure.

Analysis Technique Type Information Provided
Density Functional Theory (DFT)ComputationalGeometry, energy, and vibrational frequencies of transition states. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)ComputationalAnalysis of transition states in large systems, like enzymes, by treating the active site with QM and the rest with MM.
Kinetic Isotope Effect (KIE) AnalysisExperimentalInformation on bond breaking/formation in the rate-determining transition state. ias.ac.in
Time-resolved SpectroscopyExperimentalDirect or indirect observation of short-lived species, including transition states in some cases.
This table summarizes key methodologies used to analyze the transition states of chemical reactions.

Kinetic and Thermodynamic Parameters of this compound Transformations

The rate and feasibility of a chemical reaction are governed by its kinetic and thermodynamic parameters, respectively. stanford.edu Kinetic analysis focuses on the reaction rate and the factors that influence it, while thermodynamics deals with the energy difference between reactants and products and the position of equilibrium. iscientific.org

A reaction may yield different products depending on the conditions, a concept known as kinetic versus thermodynamic control. libretexts.org The kinetic product is the one that forms fastest (has the lowest activation energy), while the thermodynamic product is the most stable (has the lowest Gibbs free energy). pressbooks.pub For reactions of this compound, controlling the temperature could potentially favor one product over another if multiple pathways are accessible.

Parameter Symbol Significance
Activation EnergyEaThe minimum energy required to initiate the reaction; dictates the reaction rate. stanford.edu
Enthalpy of ReactionΔHThe heat absorbed or released during the reaction. Negative values indicate an exothermic reaction.
Entropy of ReactionΔSThe change in disorder of the system.
Gibbs Free Energy of ReactionΔGDetermines the spontaneity of the reaction. Negative values indicate a spontaneous process at constant temperature and pressure.
This table presents representative kinetic and thermodynamic parameters crucial for understanding chemical transformations. The values are illustrative and would need to be determined experimentally for a specific this compound reaction.

Investigations into Specific Reactivity Patterns

The this compound scaffold, containing a basic amidine group and an aromatic pyridine (B92270) ring, can undergo a variety of chemical transformations. Investigating these specific reactivity patterns is key to its application in synthesis.

Oxidative Transformations of this compound Systems

Oxidative transformations are reactions that increase the oxidation state of a molecule, often by forming new bonds to oxygen or decreasing the number of bonds to hydrogen. mdpi.com In the case of this compound, oxidative reactions can be used to construct new heterocyclic systems.

A prominent example is the copper-catalyzed oxidative cyclization with methylarenes to form 1,2,4-oxadiazoles. mdpi.com This reaction utilizes an oxidant, such as tert-Butyl hydroperoxide (TBHP), to drive the transformation. The process involves the oxidative formation of multiple bonds in a single cascade sequence, representing an efficient synthetic strategy. mdpi.comorganic-chemistry.org Such copper-catalyzed oxidative cyclizations are a known method for C-N bond formation and heterocycle synthesis. rsc.orgnih.gov The use of molecular oxygen as a terminal oxidant in similar systems highlights the potential for developing green chemistry protocols. nih.gov

Functional Group Interconversions on the this compound Scaffold

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. organic-chemistry.org This allows for the manipulation of a molecule's reactivity and properties. The this compound core can serve as a robust scaffold upon which such transformations are performed. rsc.org

The synthesis of a 1,2,4-oxadiazole from the amidine group of this compound is a clear example of an FGI. mdpi.comrsc.org Here, the C(=NH)NH2 group is transformed into a new heterocyclic ring, which acts as a bioisostere for amide or ester groups, a valuable feature in medicinal chemistry. rjptonline.orgnih.gov This specific conversion demonstrates how the inherent reactivity of the amidine group can be leveraged to build molecular complexity. The ability to perform such interconversions makes this compound a versatile starting material for creating libraries of compounds with diverse structures and potential biological activities. sygnaturediscovery.com

Coordination Chemistry of Isonicotinamidine Ligands

Synthesis and Characterization of Isonicotinamidine Coordination Complexes

The synthesis of coordination compounds involving this compound typically involves the reaction of an this compound salt, such as this compound hydrochloride, with a suitable metal salt in a solvent. The resulting complex's composition and structure can be influenced by factors like the metal ion used, the reaction stoichiometry, and the specific reaction conditions, which can affect the deprotonation state of the this compound ligand upon coordination.

A notable study details the reaction of a pentadentate N2O3 bis(semicarbazone) Schiff-base ligand, derived from 2,6-diformyl-4-methylphenol and semicarbazide (B1199961) hydrochloride, with first-row transition metal ions. This ligand, referred to as H3L, readily forms coordination compounds with varying compositions. While this specific ligand is not this compound itself, the study of its hydrochloride salt reacting with metal ions provides a parallel for the reactivity of this compound hydrochloride.

Research has shown that this compound hydrochloride reacts with first-row transition metal ions to yield various coordination compounds. The composition of these complexes often depends on the degree to which the ligand deprotonates during the coordination process.

Characterization of these complexes is crucial for determining their structure and properties. Standard techniques employed include:

Elemental Analysis: To determine the empirical formula of the synthesized compound. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation with the metal ion. scirp.orgmdpi.com

Electronic (UV-Vis) Spectroscopy: To understand the electronic structure and the geometry around the metal ion in the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons, EPR provides information about the metal ion's oxidation state and its local environment.

Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the complex, which aids in assigning the metal's oxidation state and the complex's electronic configuration.

The following table summarizes coordination compounds formed with a ligand system analogous to this compound, highlighting the diversity of structures that can be achieved.

Formula of ComplexMetal IonInferred Composition Features
[Co2(L)(μ-NO3)]·DMFCobalt(II)Dinuclear complex with a bridging nitrate
[Ni2(H2L)(μ-CH3COO)(CH3COO)2]·2H2ONickel(II)Dinuclear complex with a bridging acetate
[Cu2(L)(μ-NO3)(H2O)2]·H2OCopper(II)Dinuclear complex with a bridging nitrate
[Cu2(L)(μ-CH3COO)(H2O)2]·H2OCopper(II)Dinuclear complex with a bridging acetate
[Cu2(H2L)(μ-Cl)Cl2]·3H2OCopper(II)Dinuclear complex with a bridging chloride
Table based on complexes formed with a pentadentate N2O3 bis(semicarbazone) Schiff-base ligand, demonstrating typical complexation behavior.

Metal-Ligand Interactions and Bonding in this compound Complexes

Metal-ligand interactions are fundamentally Lewis acid-base reactions, where the metal ion acts as a Lewis acid (electron-pair acceptor) and the ligand as a Lewis base (electron-pair donor). libretexts.orgtruman.edu The nature of the bonding can range from primarily electrostatic to significantly covalent. libretexts.org In this compound, the potential donor atoms are the nitrogen atoms of the pyridine (B92270) ring and the amidine group. This allows the ligand to act as a monodentate or a bidentate chelating agent, potentially bridging multiple metal centers.

The coordination mode is often inferred from spectroscopic data. For instance, in complexes of isonicotinamide (B137802) (a related ligand), coordination typically occurs through the pyridyl nitrogen atom. researchgate.net This is determined by shifts in the characteristic infrared absorption bands of the pyridine ring upon complexation. Similar analysis can be applied to this compound complexes to elucidate the binding mode.

Structural analysis of model complexes reveals that metal-ligand bond distances and the "bite angle" of chelating ligands are key parameters in defining the coordination geometry. nih.gov For this compound, which can form a chelate ring, the rigidity of its structure would influence these parameters. The bonding in metal complexes is influenced by the properties of both the metal and the ligand. nih.gov The interaction between the metal d-orbitals and the ligand orbitals determines the electronic structure and properties of the resulting complex. frontiersin.org

Studies on Thermodynamic and Kinetic Stability of this compound Metal Complexes

The stability of a metal complex can be described in two distinct ways: thermodynamic stability and kinetic stability. slideshare.netslideshare.net

Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium. gcnayanangal.com It is quantified by the stability constant (K), where a larger value indicates a more stable complex. gcnayanangal.comvpscience.org Factors influencing thermodynamic stability include the charge and size of the metal ion, the basicity of the ligand, and the chelate effect (increased stability of complexes with polydentate ligands). scribd.comvpscience.org

Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions. vpscience.org Complexes that exchange ligands rapidly are termed "labile," while those that do so slowly are "inert." vpscience.org It is important to note that thermodynamic stability and kinetic stability are not directly related; a thermodynamically stable complex can be kinetically labile, and vice versa. slideshare.netgcnayanangal.com

While these principles are fundamental to coordination chemistry, specific experimental studies determining the thermodynamic stability constants or the kinetic lability of this compound complexes are not extensively detailed in the surveyed literature. Such studies would be necessary to fully quantify the stability of these compounds in solution.

Catalytic Applications of this compound Coordination Compounds

Coordination compounds are widely used as catalysts in a vast array of chemical reactions, from large-scale industrial processes to fine chemical synthesis. nih.govbritannica.com The catalytic activity stems from the ability of the central metal ion to exist in multiple oxidation states and to coordinate reactants, bringing them together in the desired orientation for reaction. nih.govbritannica.com

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically a liquid solution. chemguide.co.ukwikipedia.org Organometallic complexes are particularly effective as homogeneous catalysts. libretexts.org Key industrial processes that rely on homogeneous catalysis include hydrogenation, hydroformylation (oxo process), and polymerization. libretexts.orgwikipedia.orglibretexts.org

In a typical catalytic cycle, the substrate coordinates to the metal center, undergoes a series of transformations within the coordination sphere (such as migratory insertion or reductive elimination), and is then released as the product, regenerating the catalyst. lkouniv.ac.in The ligands surrounding the metal play a crucial role in tuning the catalyst's activity and selectivity by modifying the electronic and steric environment of the metal center. lkouniv.ac.in

While the coordination chemistry of this compound suggests its complexes could be candidates for homogeneous catalysis, specific applications and detailed mechanistic studies for this class of compounds are not prominently featured in the reviewed scientific literature.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. chemguide.co.uk Most commonly, a solid catalyst is used for reactions involving gases or liquids. savemyexams.com The catalytic process occurs on the surface of the catalyst and involves several key steps:

Adsorption: Reactant molecules bind to active sites on the catalyst surface. savemyexams.comlibretexts.org This process can weaken the chemical bonds within the reactant molecules.

Surface Reaction: The adsorbed species react on the surface to form products. libretexts.org

Desorption: The product molecules detach from the surface, freeing up the active sites for the next catalytic cycle. savemyexams.com

Solid catalysts are often preferred in industrial settings because they can be easily separated from the reaction mixture. wikipedia.org this compound complexes could potentially be used in heterogeneous catalysis by immobilizing them on a solid support material, such as silica (B1680970) or a polymer resin. This approach combines the high selectivity often associated with homogeneous catalysts with the practical advantages of heterogeneous systems. However, specific examples of heterogeneous catalysts derived from this compound and their applications are not described in the surveyed literature.

Molecular Basis of Isonicotinamidine Biological Activities

Investigation of Cellular and Subcellular Mechanisms of Action

The biological activities of isonicotinamidine and its derivatives stem from their interactions with various cellular and subcellular components, leading to the modulation of critical pathways involved in bacterial survival, inflammation, and cancer progression. These mechanisms often involve direct binding to and inhibition of enzymes, disruption of cellular membranes, and interference with nucleic acid and protein synthesis.

Anti-Bacterial Action Mechanisms of this compound Derivatives

This compound derivatives exhibit antibacterial properties through several mechanisms, primarily by targeting essential bacterial processes. A common mode of action for antimicrobial agents includes the disruption of the bacterial cell membrane, inhibition of nucleic acid (DNA/RNA) synthesis, and interference with crucial enzymes. nih.gov Some oligoamidine derivatives have demonstrated a dual mechanism of action, simultaneously targeting the bacterial membrane and bacterial DNA. nih.gov This multi-pronged attack can be effective against a broad range of bacteria, including multidrug-resistant strains. nih.gov

The general antibacterial mechanisms of amidine-containing compounds, a class to which this compound belongs, involve four main strategies:

DNA/RNA binding: Interfering with the genetic material of the bacteria. nih.gov

Membrane disruption: Compromising the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. nih.gov, mdpi.com

Enzyme inhibition: Blocking the activity of essential bacterial enzymes. nih.gov, mdpi.com

Inhibition of mitochondrial function: Disrupting the energy production of the bacteria. nih.gov

Studies on various amidine derivatives have highlighted their potential. For instance, bis-benzamidine derivatives have shown potent activity against Gram-negative bacteria like A. baumannii and E. coli. nih.gov Similarly, isatin (B1672199) derivatives, which can be conceptually related to this compound structures, have been explored for their antibacterial potential, with some demonstrating significant in vitro and in vivo efficacy. nih.gov The antibacterial action of many organic compounds is often attributed to their ability to disrupt bacterial membranes, inhibit enzymatic processes, or prevent biofilm formation. mdpi.com

Anti-Inflammatory Modulatory Pathways of this compound Compounds

This compound compounds and their analogs may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. smolecule.com A primary target in inflammation is the cyclooxygenase (COX) enzyme, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate inflammation. vettimes.comnih.gov Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. vettimes.com

The anti-inflammatory actions of various compounds are often linked to the downregulation of pro-inflammatory mediators. This can involve the suppression of signaling pathways such as:

NF-κB (Nuclear Factor-kappa B): A key transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme iNOS. mdpi.come-century.us

MAPK (Mitogen-Activated Protein Kinase): A family of protein kinases that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. mdpi.come-century.us The p38 and JNK MAPK pathways are strongly activated by inflammatory stimuli. e-century.us

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription): A signaling pathway involved in the cellular response to cytokines. mdpi.come-century.us

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): A pathway that is involved in cellular survival and proliferation and can also modulate inflammation. mdpi.come-century.us

By inhibiting these pathways, this compound derivatives could potentially reduce the production of inflammatory molecules, thereby mitigating the inflammatory response. Some studies suggest that certain compounds can inhibit the activation of microglia, the primary immune cells of the central nervous system, which are key players in neuroinflammation. e-century.us

Anti-Cancer Activity Mechanisms of this compound Analogues

The anticancer activity of this compound analogues can be attributed to a variety of mechanisms that target the aberrant cellular processes characteristic of cancer cells. smolecule.com These mechanisms often involve the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and interference with key signaling pathways that promote tumor growth and survival. frontiersin.orgxiahepublishing.com

Some of the key anti-cancer mechanisms include:

Enzyme Inhibition: A notable target is the inhibition of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression. smolecule.com Inhibition of HDACs can lead to changes in gene expression that halt the cell cycle and induce apoptosis. Another potential target is the inhibition of enzymes involved in carcinogen metabolism, such as phase I enzymes (e.g., Cytochrome P450), and the induction of phase II detoxifying enzymes. frontiersin.org

Cell Cycle Arrest: Many anticancer agents work by halting the cell cycle, preventing cancer cells from dividing and proliferating. frontiersin.org This is often achieved by arresting the cell cycle at specific checkpoints, such as the G2/M phase. frontiersin.org

Induction of Apoptosis: Triggering the intrinsic or extrinsic pathways of apoptosis is a common strategy for killing cancer cells. nih.gov This can involve the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients and oxygen is another important anticancer mechanism. frontiersin.org

Modulation of Signaling Pathways: Targeting signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, can suppress cancer cell growth and promote apoptosis. frontiersin.org

Some antimicrobial peptides, which share some mechanistic similarities with amidine compounds in terms of membrane interaction, exert their anticancer effects through both membrane disruption and non-membranolytic actions like inhibiting DNA and protein synthesis and inducing apoptosis. nih.gov

Structure-Activity Relationship Studies for this compound Bioactivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. gardp.org These studies involve making systematic chemical modifications to a lead compound and evaluating how these changes affect its potency, selectivity, and other pharmacological properties. gardp.org

For antibacterial activity , SAR studies on related compounds have revealed several key insights. For example, in a series of isonicotinic acid hydrazide derivatives, the presence of electron-withdrawing groups on a phenyl ring was found to increase antitubercular activity. researchgate.net In other classes of antibacterial agents, such as anthraquinones, the polarity of substituents is closely related to their antibacterial effects, with stronger polarity often leading to more potent activity. rsc.org For isatin derivatives, SAR studies have been instrumental in guiding the development of compounds with improved potency and a broader spectrum of activity. nih.gov

In the context of anti-inflammatory activity , SAR studies can help in designing molecules that selectively inhibit targets like COX-2, which can reduce the side effects associated with non-selective COX inhibitors.

For anticancer activity , SAR is essential for optimizing the efficacy and selectivity of this compound analogues. For instance, in a series of nicotinamide (B372718) analogues, in silico analysis and molecular docking were used to predict binding affinity and potential as VEGFR-2 inhibitors, which was then confirmed by in vitro investigations. nih.gov

The general principles of SAR involve identifying the pharmacophore (the essential structural features for activity) and understanding how modifications to other parts of the molecule (the auxophore) can modulate its properties. This knowledge allows for the rational design of new derivatives with enhanced therapeutic potential. gardp.orgnih.gov

Enzymatic Reactivation and Inhibition Studies involving Isonicotinamide (B137802) Derivatives

Isonicotinamide derivatives have been investigated for their ability to both inhibit certain enzymes and reactivate others that have been inhibited by toxins.

Enzyme Inhibition: Isonicotinamide derivatives have been studied as inhibitors of various enzymes. For instance, some derivatives have been designed and synthesized as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. Similarly, certain isonicotinamide derivatives have been identified as inhibitors of SIRT1, a class of enzymes involved in cellular regulation, with some showing dose-dependent inhibition and antitumor effects in breast cancer cell lines. researchgate.net The inhibition of enzymes is a fundamental approach in pharmacology, with inhibitors being used to treat a wide range of diseases. medcraveonline.com Enzyme inhibitors can be reversible or irreversible and can act through different mechanisms, such as competitive, uncompetitive, or noncompetitive inhibition. medcraveonline.com

Enzymatic Reactivation: A significant area of research for isonicotinamide derivatives is in the reactivation of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), that have been inhibited by organophosphorus (OP) compounds like nerve agents and pesticides. nih.govcore.ac.uk The inhibition of AChE leads to a toxic accumulation of the neurotransmitter acetylcholine. core.ac.uk

Oximes are a class of compounds used as reactivators, and isonicotinamide moieties have been incorporated into oxime structures to enhance their efficacy. Studies have shown that certain bis-pyridinium isonicotinamide derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide are potent reactivators of sarin-inhibited AChE. nih.gov The reactivation efficiency is highly dependent on the structure of both the organophosphate inhibitor and the oxime reactivator. researchgate.net Molecular docking studies can help to predict how these reactivators interact with the inhibited enzyme's active site to displace the inhibitor and restore enzyme function. core.ac.uk

Isonicotinamidine in Advanced Materials Science Research

Design and Synthesis of Isonicotinamidine-Based Functional Materials

The design of functional materials using this compound primarily revolves around its role as an organic linker or ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comwikipedia.org The nitrogen atoms in both the pyridine (B92270) ring and the amidine moiety serve as excellent coordination sites for binding to metal ions, facilitating the self-assembly of ordered, crystalline structures. ontosight.ai This process, often termed reticular synthesis, allows for the precise construction of materials with tailored pore sizes, surface areas, and functionalities by carefully selecting the metal ion (node) and the this compound ligand (strut). wikipedia.orgresearchgate.net

The synthesis of these materials typically involves methods such as solvothermal or hydrothermal synthesis, where a salt of a chosen metal and this compound are dissolved in a solvent and heated in a sealed vessel. mdpi.com This process encourages the slow crystallization of the desired coordination polymer. Another approach is infiltration synthesis, where an organic template is infused with inorganic precursors to create a hybrid material. bnl.gov The versatility of these synthesis methods allows for the creation of diverse architectures, including one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks. wikipedia.org The specific geometry of the metal center and the binding mode of the this compound ligand dictate the final topology of the material, which in turn governs its functional properties. researchgate.net

Table 1: Synthesis Strategies for this compound-Based Materials

Synthesis Method Description Resulting Material Type Key Advantages
Solvothermal/Hydrothermal Synthesis Reaction of metal salts and this compound in a solvent under elevated temperature and pressure in a sealed vessel. mdpi.com Crystalline Metal-Organic Frameworks (MOFs), Coordination Polymers (CPs). mdpi.comwikipedia.org High crystallinity, control over framework topology.
Infiltration Synthesis Infusion of inorganic precursors into an organic polymer or template containing this compound moieties. bnl.gov Hybrid organic-inorganic materials, nanostructured materials. bnl.gov Creation of patterned nanostructures, tunable properties. bnl.gov

| Mechanochemical Synthesis | Grinding solid-state reactants (metal salts and this compound) together, often with a small amount of liquid. mdpi.com | MOFs and CPs. | Solvent-free (green chemistry), rapid reaction times. |

Applications of this compound in Sensing Technologies

The inherent properties of this compound-based MOFs and coordination polymers make them highly suitable for developing advanced chemical and biological sensors. mdpi.com Their high surface area and porous nature allow for the efficient capture of analyte molecules. researchgate.net The sensing mechanism often relies on the interaction between the analyte and the material's framework, which induces a measurable change in an optical or electrical signal. mdpi.com

The this compound ligand plays a crucial role in this process. The basic nitrogen atoms of the pyridine and amidine groups can act as specific binding sites for a variety of analytes, including metal ions, protons (in pH sensing), and small organic molecules. ontosight.ai This interaction can alter the electronic structure of the framework, leading to a change in its luminescence (e.g., quenching or enhancement) or a shift in its conductivity. mdpi.com This high sensitivity and selectivity make this compound-based materials promising for applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.commdpi.com

Table 3: Potential Sensing Applications for this compound-Based Materials

Application Area Target Analyte Principle of Detection Potential Benefit
Environmental Monitoring Heavy metal ions (e.g., Hg²⁺, Pb²⁺) Analyte binding to nitrogen sites on the ligand, causing luminescence quenching. High sensitivity and selectivity for toxic metals.
Industrial Safety Volatile Organic Compounds (VOCs) Adsorption of VOCs into the pores of a MOF, changing its electrical resistance or refractive index. Real-time detection of harmful gases. mdpi.com
Biomedical Diagnostics Glucose, specific DNA sequences Binding of biomolecules to the functionalized pores of a MOF, leading to a detectable optical or electrochemical signal. nih.gov Development of point-of-care diagnostic devices. nih.gov

| Food Quality Control | Amines (indicators of spoilage) | Interaction of amine vapors with the acidic sites of the framework, causing a colorimetric or fluorescent response. | Rapid assessment of food freshness. |

Integration of this compound in Smart Materials Development

"Smart materials" are materials designed to respond in a controlled and reversible way to external stimuli, such as changes in pH, temperature, light, or electric/magnetic fields. frontiersin.orgnih.gov The integration of this compound as a functional component in coordination polymers opens up pathways for creating such intelligent systems. encyclopedia.pub

The stimuli-responsive behavior can be programmed into the material by leveraging the chemical properties of the this compound ligand. For example, the basic nitrogen atoms make the ligand sensitive to pH. encyclopedia.pub A change in the acidity of the surrounding environment can lead to the protonation or deprotonation of these sites, altering the coordination environment of the metal ions and causing a structural change or a modification of the material's properties. This principle can be used to design "smart" drug delivery systems where a therapeutic agent is loaded into the pores of a MOF and released only in the specific pH environment of a target tissue, such as a tumor. mdpi.com Furthermore, by combining this compound with photoactive or thermo-responsive components, multi-stimuli-responsive materials can be developed for more complex applications in actuators, self-healing materials, and adaptive coatings. ijettjournal.orgadvancedsciencenews.com

Table 4: this compound in Stimuli-Responsive Systems

Stimulus Response Mechanism Potential Application
pH Protonation/deprotonation of nitrogen atoms in the this compound ligand, causing framework expansion/contraction or altered surface charge. encyclopedia.pub Targeted drug delivery, pH sensors, controlled release systems. mdpi.com
Light A photosensitive group attached to the this compound ligand undergoes a conformational change (e.g., isomerization), triggering a change in the material's porosity or optical properties. advancedsciencenews.com Light-controlled catalysis, photo-switchable devices, data storage.
Temperature A thermo-responsive polymer integrated with an this compound-based framework undergoes a phase transition, altering pore accessibility. ijettjournal.org Temperature-sensitive valves for microfluidics, thermal sensors.

| Guest Molecules | The binding of specific guest molecules into the pores of the MOF induces a structural transformation ("breathing" effect). | Selective separation, chemical switches, molecular recognition. |

Table of Mentioned Compounds

Compound Name
This compound
N-phenyl-isonicotinamidine
Isonicotinamide (B137802)
Isonicotinic acid
Isonicotinonitrile
Pyrimidine-carboxylate
4,4′-stilbenedicarboxylic acid
o-nitrobenzyl alcohol
Barbituric acid
5-nitrobarbituric acid
Phenobarbital
Thiouracil
Terephthalate
1,4-benzenedicarboxylic acid (BDC)
4-pyridylboronic acid
Acetylacetaldehyde dimethyl acetal
Selenium dioxide
4-acetylpyridine
Cinnamic acids
Acyl chlorides

Computational Chemistry Approaches to Isonicotinamidine Systems

Quantum Mechanical Calculations for Isonicotinamidine (Ab Initio and Density Functional Theory)

Quantum mechanical (QM) calculations, including ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of this compound. nih.govwikipedia.org These "first-principles" methods solve the electronic Schrödinger equation to provide detailed information about molecular geometries, energies, and electronic properties without reliance on empirical parameters. nih.govtugraz.at

Ab initio calculations, such as the Hartree-Fock (HF) method, provide a foundational approach to approximating the many-electron wavefunction. mdpi.com While computationally intensive, they offer a systematic way to achieve high accuracy. nih.gov For instance, ab initio studies have been effectively used to investigate conformational polymorphism and the barriers to interconversion between different conformers of heterocyclic systems. kent.ac.uk A study on the closely related isonicotinamide (B137802) utilized ab initio calculations to determine the rotational barrier of the amide group, providing an activation enthalpy (ΔH‡) of +14.1 ± 0.2 kcal/mol. nih.gov Such calculations help to dissect the contributions of steric, electronic, and hydrogen-bonding effects to the molecule's conformational stability. nih.gov

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgnih.gov DFT calculates the electron density of a system to determine its energy and other properties. wikipedia.org It is widely used to predict the geometric and electronic structures of molecules like this compound and its metal complexes. researchgate.net For example, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are commonly employed to optimize molecular geometries, calculate vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net These analyses provide insights into the molecule's reactivity and potential interaction sites. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Vis spectra, rationalizing the photophysical properties of this compound derivatives. acs.orgnih.gov

Table 1: Examples of Quantum Mechanical Methods and Their Applications to this compound-related Systems

Method TypeSpecific MethodApplicationReference
Ab InitioHartree-Fock (HF)Calculation of amide rotational barriers, study of electronic and steric effects. nih.gov
Ab Initio-Investigation of conformational polymorphism. kent.ac.uk
Density Functional TheoryB3LYP/6-31G(d,p)Geometry optimization, vibrational frequency calculation, electronic structure analysis of metal complexes. researchgate.net
Density Functional TheoryB3Lyp/6-31+G(d,p)Comparison of experimental and calculated IR spectra, analysis of electronic properties (HOMO/LUMO, MEP maps). researchgate.net
Time-Dependent DFTTD-DFT/M06LRationalization of photophysical properties and solvent effects on absorption spectra. acs.orgnih.gov

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements and interactions of atoms and molecules over time. mdpi.comvscht.cz By solving Newton's equations of motion, MD simulations provide a dynamic picture of how molecules like this compound behave in different environments, such as in various solvents or interacting with biological macromolecules. mdpi.comspringer.com

MD simulations are particularly valuable for understanding solvation effects. A study on the solubility of isonicotinamide in 15 different pure solvents utilized MD simulations to calculate solvation-free energies. researchgate.net The results indicated a positive correlation between the calculated solute-solvent interaction energies and the experimentally observed solubility, demonstrating the predictive power of MD in this context. researchgate.net Such simulations can elucidate the specific intermolecular interactions, like hydrogen bonds, that govern the dissolution process. researchgate.net

In the context of drug design, MD simulations are used to explore the stability of ligand-receptor complexes. nih.govrsc.org After docking a potential drug molecule into a protein's active site, MD simulations can assess the dynamic stability of the predicted binding pose. rsc.org These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to estimate binding free energies, providing a more accurate assessment of binding affinity than static docking alone. rsc.orgnih.gov For example, mixed-solvent MD (MixMD) simulations use small organic probes to identify druggable hotspots and allosteric sites on proteins, which is crucial for designing novel modulators. nih.gov

Table 2: Applications of Molecular Dynamics Simulations in this compound Research

Simulation FocusInformation GainedExample ApplicationReferences
Solvation BehaviorSolvation free energies, solute-solvent interaction patterns, correlation with experimental solubility.Predicting the solubility of isonicotinamide in various organic solvents. researchgate.net
Ligand-Protein InteractionsStability of binding poses, conformational changes upon binding, estimation of binding free energy.Validating docking results of isonicotinamide derivatives with target proteins. nih.govrsc.orgut.ac.ir
Allosteric Site IdentificationDruggable hotspots, cryptic or hidden binding sites, protein dynamics.Identifying potential allosteric sites on target receptors for this compound-based modulators. nih.gov
Coarse-Grained SimulationsStructural and dynamic properties of ionic solutions, ion-dipole interactions.Studying the behavior of this compound in ionic liquid systems or under an electric field. rsc.org

Computational Elucidation of this compound Reaction Mechanisms

Understanding the step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. crpsonline.com Computational chemistry offers powerful tools to map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how reactions involving this compound proceed. smu.edunih.gov

DFT calculations are a primary tool for investigating reaction mechanisms. rsc.org By locating the stationary points on the potential energy surface—reactants, products, intermediates, and transition states—researchers can construct a detailed energy profile for a proposed reaction. smu.edu For example, in the study of cycloaddition reactions involving related heterocyclic systems, DFT has been used to distinguish between concerted and stepwise pathways and to explain the observed regioselectivity. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state indeed connects the intended reactants and products. smu.edu

The Unified Reaction Valley Approach (URVA) offers a more detailed analysis by examining the reaction path curvature and adiabatic vibrational modes. smu.edunih.gov This method partitions the reaction path into distinct phases, such as reactant preparation, bond breaking/formation, and product adjustment, revealing the sequence of chemical events and the electronic factors that control the reaction's energetics. smu.edu While specific URVA studies on this compound are not prominent, the methodology is broadly applicable to its reactions, such as its synthesis or its role as a reactant in forming more complex molecules. nih.gov

Predictive Modeling for this compound Molecular Properties and Reactivity

Predictive modeling uses computational algorithms to forecast the properties and reactivity of molecules based on their structure. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key techniques in this area. crpsonline.com These models establish a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, topological, steric) and an observed activity or property.

For this compound and its analogues, QSAR is extensively used in drug discovery to predict biological activity, such as antimicrobial or anticancer effects. ut.ac.irresearchgate.net In a typical QSAR study, a series of related compounds with known activities are used as a training set. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), Genetic Algorithm (GA), and Partial Least Squares (PLS), are employed to build a predictive model. ut.ac.ir For example, QSAR models for 5-(2-Carboxyethenyl)-isatin derivatives showed that topological and gateway parameters were significant in predicting cytotoxic activity. ut.ac.ir

These models, once validated, can be used to screen virtual libraries of novel this compound derivatives to prioritize candidates for synthesis and experimental testing. nih.gov The descriptors used in a successful QSAR model can also provide insight into the structural features that are crucial for the desired activity, thereby guiding further molecular design. rsc.org

Table 3: Common QSAR Methodologies and Their Role in this compound Research

MethodologyDescriptionApplication to this compound AnaloguesReferences
CoMFA (Comparative Molecular Field Analysis)A 3D-QSAR method that correlates biological activity with steric and electrostatic fields around the molecules.Predicting the inhibitory activity of novel derivatives against specific biological targets. nih.govrsc.org
CoMSIA (Comparative Molecular Similarity Indices Analysis)A 3D-QSAR method that adds hydrophobic, hydrogen bond donor, and acceptor fields to the analysis.Developing robust predictive models for anticancer or antimicrobial activity. nih.govrsc.org
HQSAR (Hologram QSAR)A 2D-QSAR method that uses molecular fragments (holograms) to predict activity, independent of 3D alignment.Rapid screening of large compound libraries for potential hits. nih.gov
MLR/PLS (Multiple Linear Regression/Partial Least Squares)Statistical methods used to build linear models between descriptors and activity.Establishing relationships between structural features and biological activity. ut.ac.ir

Computer-Aided Design of this compound Analogues

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug candidates. nih.govmedwinpublishers.com For this compound, which serves as a scaffold in various medicinal chemistry programs, CADD methods are instrumental in designing analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

CADD can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBDD methods like molecular docking are used. nih.gov Docking programs predict the preferred orientation and binding affinity of a ligand within the target's binding site. nih.gov This information is used to design this compound analogues that form more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target, leading to higher potency. nih.govrsc.org

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are employed. nih.gov These approaches rely on the knowledge of a set of molecules known to be active. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and shape-based screening, which searches for molecules with a similar 3D shape to a known active compound. mdpi.com These models can then be used to screen databases for novel this compound-like scaffolds. enamine.net

The insights gained from these CADD approaches guide the rational design of new this compound analogues, helping to focus synthetic efforts on the most promising compounds and accelerating the drug discovery process. nih.gov

Application of Machine Learning in this compound Chemical Research

Machine learning (ML), a subset of artificial intelligence, is rapidly transforming chemical research by enabling the prediction of molecular properties and the generation of novel molecular structures with desired characteristics. rsc.orgmicrosoft.comnih.gov These data-driven approaches learn from large datasets to uncover complex patterns and relationships that are not easily captured by traditional modeling techniques. rsc.org

In the context of this compound research, ML models can be trained to predict a wide range of properties, including solubility, reactivity, and biological activity. rsc.orgpaperswithcode.com For example, Graph Neural Networks (GNNs) can operate directly on the molecular graph structure to predict properties with high accuracy. osti.gov Deep learning models, such as those used by Microsoft's MatterSim, can predict material properties under a wide range of conditions by learning from vast amounts of quantum mechanical data. microsoft.com

Furthermore, generative ML models are being used for de novo drug design. github.com These models, including Generative Adversarial Networks (GANs) and transformers, can learn the underlying patterns of known molecules and then generate entirely new chemical structures, such as novel this compound analogues, that are optimized for specific properties like high binding affinity to a target or good drug-likeness. nih.govgithub.com This inverse design approach has the potential to significantly accelerate the discovery of new therapeutic agents based on the this compound scaffold. nih.gov

Advanced Analytical Methodologies for Isonicotinamidine Characterization and Quantification

Spectroscopic Techniques in Isonicotinamidine Analysis

Spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a compound reveals characteristic vibrational frequencies of its chemical bonds. ajgreenchem.com For this compound, the spectrum is expected to show distinct peaks corresponding to the vibrations of the pyridine (B92270) ring and the amidine group.

The analysis of the FTIR spectrum of this compound hydrochloride reveals key vibrational modes. nih.gov The presence of the hydrochloride salt influences the spectral features, particularly those associated with the nitrogen atoms. nist.govlibretexts.org

Key Expected Vibrational Modes for this compound:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Amine (N-H)Stretching3400 - 3200
Aromatic C-HStretching3100 - 3000
Imine (C=N)Stretching1690 - 1640
Aromatic C=C and C=NRing Stretching1600 - 1450
Amine (N-H)Bending1650 - 1580
C-NStretching1350 - 1000
Aromatic C-HOut-of-plane Bending900 - 675

Data is based on general spectroscopic principles and data for related compounds. ajgreenchem.comlgcstandards.com

The N-H stretching vibrations of the amidine group are typically observed as broad bands in the high-frequency region. The C=N stretching of the imine functionality is a key characteristic peak. The aromatic ring gives rise to several bands, including C-H stretching and ring stretching vibrations. The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the pyridine ring. In the case of this compound hydrochloride, the protonation of nitrogen atoms will lead to shifts in the corresponding vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. intertek.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). intertek.comlibretexts.org

A Certificate of Analysis for this compound hydrochloride confirms its purity at 98% as determined by ¹H NMR, underscoring the utility of this technique for quality control. scbt.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the amidine group. The chemical shifts of the aromatic protons are influenced by the electronegativity of the nitrogen atom and the position of the substituents. The protons of the amidine group (NH and NH₂) would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of the carbon atoms in the pyridine ring will be characteristic of a heteroaromatic system. The carbon atom of the C=N bond in the amidine group is expected to appear at a downfield chemical shift.

Expected NMR Data for this compound:

NucleusGroupExpected Chemical Shift (ppm)Notes
¹HAromatic (Pyridine ring)7.0 - 9.0The exact shifts depend on the position relative to the nitrogen atom and the amidine group.
¹HAmidine (NH, NH₂)Broad signals, variableChemical shift and peak shape can be affected by solvent, concentration, and temperature.
¹³CAromatic (Pyridine ring)120 - 160Heteroaromatic carbon signals.
¹³CAmidine (C=N)150 - 170Characteristic downfield shift for the imine carbon.

Data is based on general NMR principles and data for related pyridine derivatives.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. libretexts.orgraco.cat

Upon ionization in a mass spectrometer, this compound will form a molecular ion (M⁺˙). This ion is often unstable and will fragment into smaller, more stable ions. msu.edu The analysis of these fragment ions provides valuable structural information. uni-saarland.de

Proposed Fragmentation Pathway for this compound:

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the ionization of the molecule.

Molecular Ion (M⁺˙): The initial species detected will be the molecular ion, which confirms the molecular weight of the compound.

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines and amidines is the loss of a neutral ammonia molecule, leading to a significant fragment ion.

Loss of Hydrogen Cyanide (HCN): The pyridine ring can undergo fragmentation, often involving the loss of HCN.

Cleavage of the Amidine Group: The C-C bond between the pyridine ring and the amidine group can cleave, resulting in ions corresponding to the pyridyl cation or the amidine fragment.

Ring Fragmentation: The pyridine ring itself can break apart into smaller fragments.

Table of Potential Fragment Ions in the Mass Spectrum of this compound:

m/z ValuePossible FragmentOrigin
121[C₆H₇N₃]⁺˙Molecular Ion
105[C₆H₅N₂]⁺Loss of NH₂ radical
104[C₆H₄N₂]⁺˙Loss of NH₃
94[C₅H₄N₂]⁺˙Loss of HCN from the amidine group
78[C₅H₄N]⁺Pyridyl cation from C-C bond cleavage
51[C₄H₃]⁺Fragment from pyridine ring breakdown

This is a proposed fragmentation pattern based on the general principles of mass spectrometry for nitrogen-containing heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation Methods for this compound and its Analogues

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds from complex mixtures. vulcanchem.com These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of a wide range of organic compounds, including pyridine derivatives. researchgate.net These methods are routinely used for purity assessment, stability studies, and quantification. jigspharma.com

HPLC Analysis: Reversed-phase HPLC is a common mode used for the analysis of polar compounds like this compound. A C18 column is often employed as the stationary phase, which separates compounds based on their hydrophobicity. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to control the pH and improve peak shape. helixchrom.com Detection is commonly achieved using a UV detector, as the pyridine ring in this compound absorbs UV light. sielc.com

UPLC Analysis: UPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times and improved resolution compared to traditional HPLC. raco.cat Methods can often be transferred from HPLC to UPLC to take advantage of these benefits. nist.gov For the analysis of this compound and its analogues, UPLC can offer higher throughput and sensitivity. Derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) can be employed to enhance the sensitivity of detection in LC-MS/MS analysis for related compounds. nih.gov

Typical Liquid Chromatography Parameters:

ParameterHPLCUPLC
Column C18, 5 µm particle sizeC18, <2 µm particle size
Mobile Phase Acetonitrile/Water with buffer (e.g., phosphate (B84403), acetate)Acetonitrile/Water with buffer (e.g., phosphate, formic acid)
Flow Rate 0.5 - 1.5 mL/min0.2 - 0.6 mL/min
Detection UV (e.g., 254 nm, 260 nm)UV, PDA, MS
Run Time 10 - 30 min1 - 10 min

This table represents typical parameters and may vary depending on the specific application.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. cdc.govthermofisher.com When coupled with a mass spectrometer (GC-MS), it provides a robust method for both qualitative and quantitative analysis. coresta.orgnih.gov

The analysis of pyridine and its derivatives by GC is well-established. cdc.govtandfonline.com For this compound, direct analysis by GC may be challenging due to its polarity and lower volatility. Derivatization may be necessary to convert it into a more volatile and thermally stable compound, thereby improving its chromatographic behavior.

The choice of column is critical in GC. Capillary columns with various stationary phases of different polarities are used to achieve the desired separation. Flame Ionization Detectors (FID) are commonly used for their high sensitivity to organic compounds, while Mass Spectrometry (MS) provides structural information for definitive identification. cdc.govtandfonline.com

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation and quantification of a wide range of analytes, including compounds like this compound. longdom.orgdiva-portal.org Its high separation efficiency, short analysis times, and minimal sample and solvent requirements make it a valuable technique in pharmaceutical and clinical analysis. longdom.orgdiva-portal.org The fundamental principle of CE lies in the differential migration of charged analytes within a narrow capillary under the influence of an electric field. longdom.orgyoutube.com This migration is a combination of electrophoretic mobility (based on the analyte's charge-to-size ratio) and electroosmotic flow (the bulk flow of the buffer solution). longdom.orgdiva-portal.org

Different modes of capillary electrophoresis can be employed for the analysis of this compound and related compounds. Capillary Zone Electrophoresis (CZE), the most common mode, separates ions based on their charge-to-size ratio. longdom.orgmdpi.com Other modes include Capillary Gel Electrophoresis (CGE), which uses a gel matrix for size-based separations, and Micellar Electrokinetic Chromatography (MEKC), which incorporates surfactants to separate neutral and charged species. diva-portal.orgnih.gov

The successful application of CE for the analysis of polar compounds like nicotinic acid and its metabolites has been well-documented, suggesting its utility for this compound. nih.gov For instance, CE methods have been developed for the simultaneous determination of multiple metabolites in a single run. nih.gov The pH of the background electrolyte (BGE) is a critical parameter in CE as it influences the charge of the analytes and the capillary wall, thereby affecting separation. diva-portal.orgmdpi.com For example, a borate (B1201080) buffer at pH 9.0 has been used for the analysis of various metabolites in serum samples. nih.gov

In the context of analyzing compounds structurally related to this compound, such as β-lactam antibiotics, CE coupled with tandem mass spectrometry (CZE-MS/MS) has proven effective. nih.gov One study utilized a 20 mM ammonium (B1175870) hydrogen carbonate solution as the optimal background electrolyte for the separation of multiple antibiotics. nih.gov This highlights the importance of optimizing the BGE composition to achieve desired separation and detection sensitivity.

Table 1: Capillary Electrophoresis Parameters for Analysis of Related Compounds

ParameterValue/DescriptionCompound ClassReference
Mode Capillary Zone Electrophoresis (CZE)Organic Anions nih.gov
Background Electrolyte (BGE) Borate bufferOrganic Anions nih.gov
pH 9.0Organic Anions nih.gov
Detection Photodiode-ArrayOrganic Anions nih.gov
Mode Capillary Zone Electrophoresis (CZE)β-lactam antibiotics nih.gov
Background Electrolyte (BGE) 20 mM Ammonium Hydrogen Carbonateβ-lactam antibiotics nih.gov
Detection Tandem Mass Spectrometry (MS/MS)β-lactam antibiotics nih.gov

Hyphenated Analytical Systems for Comprehensive this compound Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, offer enhanced resolution, sensitivity, and specificity for the analysis of complex mixtures. actascientific.comsaspublishers.com These systems are particularly valuable for the comprehensive analysis of pharmaceutical compounds like this compound. actascientific.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful and widely used hyphenated technique that couples the separation capabilities of liquid chromatography (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). wikipedia.orgcreative-proteomics.com This technique is well-suited for the analysis of polar, thermolabile, and high molecular weight compounds, making it ideal for this compound. actascientific.comwikipedia.org

In a typical LC-MS/MS system, the sample is first separated by LC, and the eluted components are then introduced into the mass spectrometer for ionization and analysis. measurlabs.com The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by allowing for the fragmentation of selected ions, which generates a characteristic fragmentation pattern that can be used for definitive identification and quantification. nih.govcreative-proteomics.com

A method for the quantitative analysis of the structurally related compound isoniazid (B1672263) and its metabolites in human plasma has been developed using LC-MS/MS. nih.gov This method employed reversed-phase C18 columns with gradient elution and detection in multiple reaction monitoring (MRM) mode, achieving high linearity, precision, and accuracy. nih.gov Such an approach could be readily adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is another robust hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. filab.frmdpi.com While GC-MS is highly effective, it often requires chemical derivatization for polar compounds containing functional groups like amines to increase their volatility and thermal stability. actascientific.comsigmaaldrich.com This would likely be a necessary step for the analysis of this compound by GC-MS.

The GC-MS analysis of niacin and its impurities has been successfully demonstrated without a derivatization step, showcasing the potential for direct analysis under specific conditions. mdpi.com The method utilized a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity. mdpi.com Chemometric analysis based on GC-MS chemical profiles has also been used to differentiate between various plant species, highlighting the technique's discriminatory power. nih.gov

Table 2: Comparison of Hyphenated Analytical Systems

TechniquePrincipleAnalytesDerivatizationKey Advantages
LC-MS/MS Combines liquid chromatography separation with tandem mass spectrometry detection. wikipedia.orgPolar, non-volatile, and thermally labile compounds. actascientific.comGenerally not required.High sensitivity, high selectivity, suitable for a wide range of compounds. creative-proteomics.combioxpedia.com
GC-MS Combines gas chromatography separation with mass spectrometry detection. filab.frVolatile and semi-volatile compounds. filab.frOften required for polar compounds. actascientific.comsigmaaldrich.comHigh resolution, excellent for volatile compounds, established libraries for identification. mdpi.com

Development of Novel Analytical Protocols for this compound

The development of novel analytical protocols is a continuous process in pharmaceutical analysis, driven by the need for improved accuracy, precision, speed, and cost-effectiveness. ijpsjournal.comresearchgate.net The primary goal is to create and validate methods that are fit for their intended purpose, whether for research, quality control, or clinical monitoring. emerypharma.commediford.com

The process of developing a new analytical method for this compound would typically involve several key steps:

Defining the Analytical Objectives: This includes determining the required sensitivity, selectivity, and the matrix in which the analyte will be measured. emerypharma.com

Literature Review: A thorough search for existing methods for this compound and structurally similar compounds provides a starting point. researchgate.net

Method Selection and Optimization: Based on the properties of this compound and the analytical objectives, a suitable technique (e.g., LC-MS/MS, CE) is chosen. mediford.com Key parameters such as the mobile phase or background electrolyte composition, column or capillary type, and detector settings are then systematically optimized to achieve the desired performance. emerypharma.comijpsjournal.com

Method Validation: The optimized method is then rigorously validated according to established guidelines (e.g., ICH, FDA) to ensure its accuracy, precision, specificity, linearity, range, and robustness. researchgate.netjddtonline.info

Recent advancements in analytical instrumentation and methodologies offer exciting possibilities for the development of novel protocols for this compound. For example, the use of advanced separation materials, more efficient ionization sources in mass spectrometry, and the application of chemometric and artificial intelligence tools for data analysis can lead to significant improvements in analytical performance. ijpsjournal.comresearchgate.net

Furthermore, the development of "green" analytical methods that minimize the use of hazardous solvents and reduce waste is an increasingly important consideration. mdpi.com This could involve using more environmentally friendly solvents or employing techniques like capillary electrophoresis that inherently use very small volumes of reagents. diva-portal.org The development of surface sampling CE-MS, which allows for direct analysis from surfaces like tissue sections with minimal sample preparation, represents a frontier in this area. diva-portal.org

Emerging Research Frontiers and Future Directions for Isonicotinamidine

Cross-Disciplinary Integration in Isonicotinamidine Research

The versatility of the this compound scaffold has paved the way for its integration into diverse fields of study, moving beyond its traditional place in organic synthesis. This cross-disciplinary approach is unlocking new applications and deepening our understanding of this multifaceted compound.

One of the most significant areas of cross-disciplinary research is at the intersection of medicinal chemistry and coordination chemistry . This compound and its derivatives are effective ligands, capable of forming stable complexes with various metal ions. smolecule.com These metal complexes are being investigated for their unique therapeutic properties, which often differ from the parent organic molecule. For instance, metal complexes of isonicotinamide (B137802), a related compound, have demonstrated significant antibacterial activity. smolecule.com This has spurred interest in synthesizing and evaluating this compound-metal complexes as potential new antimicrobial agents. The study of these complexes requires a synergistic effort from medicinal chemists, who design and synthesize the organic ligands, and inorganic chemists, who investigate the coordination properties and structural features of the metal complexes. fiveable.memjfbhatkuli.org

Furthermore, the application of this compound is extending into materials science . nerac.com The ability of this compound and its derivatives to form structured coordination polymers and metal-organic frameworks (MOFs) is a burgeoning area of research. acs.org These materials have potential applications in catalysis, gas storage, and as functional materials with specific electronic or magnetic properties. nerac.comnrel.gov The development of these materials is a collaborative effort involving organic chemists for ligand synthesis, materials scientists for fabrication and characterization, and physicists to study their physical properties. nerac.comnrel.gov For example, research into the thermal stability of coordination complexes hints at their potential use in advanced materials. acs.org

Another promising frontier is the integration of computational chemistry with experimental studies . Computational modeling is being used to predict the biological activity and physical properties of new this compound derivatives before they are synthesized in the lab. nrel.gov This approach, which combines theoretical calculations with practical laboratory work, accelerates the discovery of new compounds with desired properties, saving time and resources.

The following interactive table provides a snapshot of the cross-disciplinary applications of this compound and its related compounds.

Research AreaIntersecting DisciplinesKey Applications & Research Focus
Medicinal Chemistry Coordination Chemistry, PharmacologyDevelopment of novel antimicrobial and anticancer agents through metal complexation. smolecule.comontosight.ai Exploration of enzyme inhibition for therapeutic purposes. dovepress.com
Materials Science Organic Chemistry, PhysicsSynthesis of coordination polymers and Metal-Organic Frameworks (MOFs) for catalysis and gas storage. nerac.comacs.org
Catalysis Organometallic Chemistry, Inorganic ChemistryUse as ligands in homogeneous and heterogeneous catalysis. nih.govlibretexts.org
Synthetic Chemistry Computational ChemistryDesign and prediction of properties of new derivatives for targeted applications. nrel.gov

Challenges and Opportunities in this compound Academic Research

Despite the growing interest in this compound, several challenges remain in its academic research, which in turn present significant opportunities for future investigations.

Challenges:

Synthesis of Derivatives: While the core this compound structure is accessible, the synthesis of specifically substituted derivatives can be challenging. encyclopedia.pub Many current synthetic methods require harsh reaction conditions, which can limit the types of functional groups that can be incorporated into the final molecule. thieme-connect.com There is a need for the development of milder and more efficient synthetic routes to expand the chemical space of accessible this compound derivatives. thieme-connect.com

Limited Understanding of Structure-Activity Relationships (SAR): For many of its applications, particularly in medicinal chemistry, the detailed structure-activity relationships are not yet fully understood. dovepress.com More systematic studies are needed to elucidate how different substituents on the this compound scaffold influence its biological activity.

Bioavailability and Pharmacokinetics: For this compound derivatives to be developed as therapeutic agents, their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), need to be thoroughly investigated. This remains a significant hurdle in translating promising in vitro results into in vivo efficacy.

Comprehensive Biological Profiling: The biological activity of many newly synthesized this compound derivatives is often tested against a limited panel of targets. researchgate.net A broader and more systematic biological evaluation is necessary to uncover new therapeutic potentials and to understand any potential off-target effects.

Opportunities:

Development of Novel Catalytic Systems: The exploration of this compound and its derivatives as ligands in catalysis is a promising area. nih.govlibretexts.org There is an opportunity to design new catalysts for a wide range of organic transformations by tuning the electronic and steric properties of the this compound ligand.

Targeting Drug Resistance: The emergence of drug-resistant strains of bacteria and cancer cells presents a major global health challenge. This compound derivatives, with their potential for novel mechanisms of action, offer an opportunity to develop new therapeutic agents that can overcome existing resistance mechanisms. encyclopedia.pub

Probing Biological Systems: The ability of this compound to interact with biological targets, such as enzymes, makes it a valuable tool for chemical biology. dovepress.comrcsb.org Labeled this compound derivatives could be developed as chemical probes to study the function and localization of specific proteins within cells.

Green Chemistry Approaches: There is an opportunity to develop more environmentally friendly synthetic methods for this compound and its derivatives, for example, by using greener solvents and catalysts.

The table below summarizes the key challenges and the corresponding opportunities in the academic research of this compound.

ChallengeOpportunity
Harsh synthetic conditions for derivatives. thieme-connect.comDevelopment of milder, more efficient, and greener synthetic methodologies.
Limited understanding of Structure-Activity Relationships (SAR). dovepress.comSystematic synthesis and biological evaluation to build comprehensive SAR models.
Lack of pharmacokinetic data.In-depth ADME studies to guide the development of drug-like molecules.
Narrow biological screening. researchgate.netHigh-throughput screening against diverse biological targets to uncover new applications.
Underexplored catalytic applications.Design of novel this compound-based ligands for catalysis. nih.gov
Rise of drug resistance.Development of new therapeutic agents with novel mechanisms of action. encyclopedia.pub

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) track this compound’s metabolic fate in vivo?

  • Methodological Answer :
  • Synthesize ¹⁵N-labeled this compound via H₂¹⁵O hydrolysis of nitriles.
  • Administer to model organisms (e.g., rats) and analyze tissue distribution via LC-MS/MS .
  • Use compartmental pharmacokinetic modeling to estimate clearance rates .

Data Presentation and Analysis Guidelines

  • Tables : Use metric units (e.g., μM, mL·g⁻¹) and report means ± SD (n ≥ 3). Justify significant figures based on instrument precision (e.g., HPLC ± 0.1%) .
  • Figures : Avoid overcrowding; use color-coded spectra (UV-Vis, NMR) for clarity. For crystallography, include CCDC deposition numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.